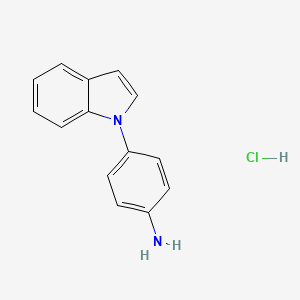

4-(Indol-1-yl)aniline hydrochloride

描述

属性

IUPAC Name |

4-indol-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16;/h1-10H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGDFUPLIFKNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431963-41-5 | |

| Record name | 4-(1H-indol-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Indol 1 Yl Aniline Hydrochloride

Retrosynthetic Analysis of 4-(Indol-1-yl)aniline Hydrochloride

A retrosynthetic analysis of the target compound, this compound, simplifies the synthetic challenge to a few key steps. The initial disconnection involves the removal of the hydrochloride salt, leading back to the free base, 4-(indol-1-yl)aniline.

The most significant disconnection is the C-N bond between the indole (B1671886) nitrogen (N1) and the phenyl ring. This disconnection points to two primary synthons: an indole synthon and a phenyl synthon. This approach is characteristic of cross-coupling reactions. youtube.com The key strategies for forming this bond are transition-metal-catalyzed N-arylation reactions. nih.gov

This leads to two main precursor molecules:

Indole: The unsubstituted indole ring.

A 4-substituted Aniline (B41778) Derivative: This is typically an aryl halide, such as 4-bromoaniline (B143363) or 4-iodoaniline, for coupling reactions. Alternatively, precursors like 4-aminoboronic acid could be used in Chan-Lam type couplings.

The final, straightforward step in the forward synthesis is the treatment of the resulting 4-(indol-1-yl)aniline with a source of HCl, such as a solution of hydrogen chloride in an organic solvent, to precipitate the hydrochloride salt.

Precursor Synthesis and Intermediate Derivatization

The success of the total synthesis relies on the efficient preparation of the key building blocks: the indole and aniline precursors.

The indole nucleus is a common motif in natural products, and numerous methods for its synthesis have been developed. nih.govnih.gov For the synthesis of 4-(indol-1-yl)aniline, the required precursor is the parent, unsubstituted indole.

Classic and widely used methods for indole synthesis include:

Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. organic-chemistry.org It is one of the oldest and most reliable methods for indole synthesis. nih.gov

Leimgruber-Batcho Indole Synthesis: A two-step procedure that is particularly useful for producing indoles on a large scale. It offers high yields and does not require an acid catalyst.

Reissert Indole Synthesis: This involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to yield indole-2-carboxylic acid.

In nature, the biogenetic precursor for indole alkaloids is the amino acid tryptophan. youtube.com For most laboratory-scale syntheses of the title compound, commercially available indole is used directly as the starting material.

The aniline precursor required for the N-arylation is typically a para-substituted aniline where the substituent is a leaving group suitable for cross-coupling, such as a halogen.

The synthesis of these precursors often begins with the nitration of benzene (B151609) using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to produce nitrobenzene. youtube.com The nitro group can then be reduced to an amine (NH2) group. youtube.com Common reduction methods include:

Catalytic hydrogenation using H2 gas and a palladium catalyst. youtube.com

Reduction with metals in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl2) in ethanol (B145695). youtube.com

To obtain the required 4-haloaniline, a halogenated benzene derivative is used as the starting material for the nitration and reduction sequence. For example, the nitration of iodobenzene (B50100) followed by reduction of the resulting nitroiodobenzene yields iodoaniline isomers, from which the para-isomer can be separated.

While less common for the direct synthesis of N-arylindoles compared to metal-catalyzed coupling, the chemistry of amidoximes and nitrile oxides represents a potential, albeit indirect, pathway. Amidoximes are typically synthesized from nitriles. rsc.org A general synthesis involves the reaction of a nitrile with hydroxylamine. irb.hr N-substituted amidoximes can be prepared via the addition of a deprotonated amine to a nitrile. core.ac.uknih.gov

The synthetic utility of these intermediates could be envisioned in a multi-step sequence. For instance, a nitrile oxide, generated from an oxime, could potentially undergo a 1,3-dipolar cycloaddition with a suitable dienophile, followed by rearrangement and further functionalization to build the desired N-aryl linkage. However, for a direct C-N bond formation between an indole and an aniline moiety, this is not a standard or efficient method. The primary application of amidoximes is as precursors for other heterocycles, like 1,2,4-oxadiazoles, or as prodrugs for amidines. rsc.orgirb.hr

Direct Coupling Approaches for Indole-Aniline Linkage

The most efficient and widely employed strategies for constructing the N-aryl bond in 4-(indol-1-yl)aniline involve direct, metal-catalyzed cross-coupling reactions. nih.gov These methods offer high yields and good functional group tolerance under relatively mild conditions.

Both palladium and copper are workhorse metals for C-N cross-coupling reactions, providing robust routes to N-arylindoles. benthamdirect.com

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides (or triflates) and amines. organic-chemistry.orgnih.gov In the context of 4-(indol-1-yl)aniline synthesis, this involves coupling indole with a 4-haloaniline derivative. The reaction typically requires a palladium source, a phosphine (B1218219) ligand, and a base. youtube.com

Key components of this reaction include:

Palladium Precatalyst: Common sources are Pd(OAc)2 and Pd2(dba)3.

Ligands: Bulky, electron-rich phosphine ligands are crucial. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)3) and biaryl phosphine ligands like BINAP. organic-chemistry.orgorganic-chemistry.org

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K3PO4) is typically used. acs.org

The reaction of indole with an aryl halide using this method generally proceeds with high efficiency. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Indoles

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)2 / P(t-Bu)3 | NaOtBu | Toluene (B28343) | 80 | >98 | acs.org |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed method for N-arylation. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.orgacs.org

Modern advancements, largely pioneered by Stephen Buchwald, have led to milder and more general ligand-accelerated, copper-catalyzed N-arylation protocols. acs.orgacs.orgmit.edu These improved methods can couple indoles with aryl iodides and bromides at significantly lower temperatures and with catalytic amounts of copper. acs.orgacs.org

Essential components for modern copper-catalyzed N-arylation include:

Copper(I) Source: Copper(I) iodide (CuI) is the most common catalyst. acs.orgacs.org

Ligand: Simple, inexpensive diamine ligands such as trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine are highly effective. acs.orgmit.edu These ligands accelerate the reaction, allowing for lower temperatures and catalyst loadings.

Base: Potassium phosphate (K3PO4) or potassium carbonate (K2CO3) are frequently used. acs.orgmdpi.com

Solvent: Aprotic polar solvents like dioxane or toluene are common. amazonaws.com

This methodology has proven to be a general and practical route for the synthesis of a wide variety of N-arylindoles. mit.edu

Table 2: Conditions for Copper-Catalyzed N-Arylation of Indole with Aryl Halides

| Aryl Halide | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | trans-1,2-Cyclohexanediamine | K3PO4 | Dioxane | 110 | 89 | acs.org |

| 4-Iodotoluene | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K3PO4 | Toluene | 110 | 91 | acs.orgamazonaws.com |

Following the successful coupling via either palladium or copper catalysis, the resulting 4-(indol-1-yl)aniline free base is dissolved in a suitable solvent and treated with hydrochloric acid to afford the final product, this compound.

One-Pot Multicomponent Reactions Involving Aniline and Indole Derivatives

One-pot multicomponent reactions (MCRs) offer an efficient approach for the synthesis of complex molecules like 4-(indol-1-yl)aniline from simple precursors in a single reaction vessel. nih.gov These reactions are advantageous due to their atom economy, operational simplicity, and ability to generate molecular diversity. nih.govnih.gov

A plausible MCR strategy for synthesizing the 4-(indol-1-yl)aniline scaffold could involve the reaction of an aniline derivative, an indole derivative, and a third component that facilitates the C-N bond formation. For instance, a three-component reaction could be designed using an appropriately substituted aniline, indole, and a coupling agent or a third reactant that generates a reactive intermediate in situ. These reactions often proceed through a cascade of elementary steps, such as addition and condensation reactions, to build the final product. researchgate.netresearchgate.net

The development of such MCRs can be guided by known methodologies for synthesizing related structures. For example, protocols for the synthesis of 1,2,3-trisubstituted indoles have been developed using a one-pot, three-component Fischer indolisation–N-alkylation sequence. rsc.org While not directly producing 4-(indol-1-yl)aniline, this demonstrates the feasibility of multicomponent strategies involving indole formation and subsequent functionalization in a single pot.

A hypothetical one-pot reaction could involve the in-situ formation of an electrophilic species from one reactant that is then trapped by the nucleophilic nitrogen of indole, with aniline or a derivative participating in a key bond-forming step. The reaction conditions, including solvent, temperature, and catalyst, would need to be carefully optimized to favor the desired product.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide a direct and widely used method for the formation of the N-aryl bond in 4-(indol-1-yl)aniline. In this approach, the indole nitrogen acts as a nucleophile, attacking an electrophilic aryl species, or alternatively, the aniline nitrogen attacks a modified indole.

A common strategy involves the reaction of an indole salt (e.g., potassium or sodium indolate), which enhances the nucleophilicity of the indole nitrogen, with an activated aryl halide, such as 4-fluoronitrobenzene or 4-chloronitrobenzene. The nitro group activates the ring towards nucleophilic aromatic substitution. The resulting 1-(4-nitrophenyl)indole can then be reduced to 4-(indol-1-yl)aniline. A typical reduction can be carried out using reagents like sodium borohydride (B1222165) in the presence of copper(II) sulfate (B86663) pentahydrate. chemicalbook.com

Another approach involves the reaction of 1-hydroxyindoles with aniline derivatives in the presence of an acid like formic acid. clockss.org This method relies on the in-situ generation of a reactive species from the 1-hydroxyindole (B3061041) that is susceptible to nucleophilic attack by aniline.

The table below summarizes some examples of nucleophilic substitution reactions for the formation of N-aryl indoles.

| Nucleophile | Electrophile | Catalyst/Conditions | Product | Yield (%) |

| Indole | 1-Methoxy-6-nitroindole-3-carbaldehyde | NaH, DMF, rt | 2-(1H-Indol-1-yl)-6-nitro-3-carbaldehyde | 96 |

| Pyrrole | 1-Methoxy-6-nitroindole-3-carbaldehyde | NaH, DMF, rt | 2-(1H-Pyrrol-1-yl)-6-nitro-3-carbaldehyde | 98 |

| Imidazole | 1-Methoxy-6-nitroindole-3-carbaldehyde | NaH, DMF, rt | 2-(1H-Imidazol-1-yl)-6-nitro-3-carbaldehyde | 97 |

| Benzimidazole | 1-Methoxy-6-nitroindole-3-carbaldehyde | NaH, DMF, rt | 2-(1H-Benzimidazol-1-yl)-6-nitro-3-carbaldehyde | 87 |

This table is based on data for the synthesis of 2-substituted indoles, illustrating the general applicability of nucleophilic substitution reactions. nii.ac.jp

Formation of Hydrochloride Salt

The formation of the hydrochloride salt is a crucial final step in the synthesis of this compound. This process enhances the stability and water solubility of the compound, and facilitates its purification and handling. spectroscopyonline.com

Acidification Procedures for Salt Formation (e.g., Treatment with Hydrochloric Acid)

The conversion of the basic 4-(indol-1-yl)aniline to its hydrochloride salt is typically achieved by treating a solution of the amine with hydrochloric acid. google.com The nitrogen atom of the aniline moiety, being a Lewis base, accepts a proton from the strong mineral acid, forming an ammonium (B1175870) salt. spectroscopyonline.comyoutube.com

Several methods can be employed for this acidification:

Aqueous Hydrochloric Acid: A straightforward method involves dissolving the free base in a suitable organic solvent and adding a calculated amount or a slight excess of concentrated aqueous hydrochloric acid. google.com However, this method can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water. google.com

Gaseous Hydrogen Chloride: For applications where anhydrous conditions are required, passing gaseous hydrogen chloride through a solution of the amine in an anhydrous organic solvent is a common practice.

HCl in an Organic Solvent: A solution of hydrogen chloride in an organic solvent, such as diethyl ether, ethanol, or isopropanol, can also be used. google.comchemicalforums.com This method offers good control over the stoichiometry and can promote the crystallization of the salt.

The choice of solvent is critical and depends on the solubility of both the free base and the resulting hydrochloride salt. researchgate.net

Optimization of Crystallization and Purification for Salt Form

The isolation and purification of this compound in a crystalline form with high purity requires careful optimization of the crystallization process.

Crystallization: The hydrochloride salt, being an ionic compound, is generally more crystalline than the free base. youtube.com Crystallization can often be induced by the addition of a less polar solvent (an anti-solvent) to a solution of the salt in a more polar solvent. google.com For instance, if the salt is formed in ethanol, the addition of diethyl ether can promote precipitation. researchgate.net

The process can be optimized by controlling several factors:

Solvent System: A mixture of solvents is often used to achieve the optimal solubility for crystallization. Common solvent systems include ethanol/diethyl ether, isopropanol/diethyl ether, and acetone (B3395972) can be used as a wash. researchgate.net

Temperature: Cooling the solution can decrease the solubility of the salt and induce crystallization. Combined cooling and anti-solvent addition can be optimized to improve product properties. acs.org

Rate of Addition: The rate at which the acid or the anti-solvent is added can affect the crystal size and purity. Slow addition generally favors the formation of larger, more well-defined crystals.

Purification: Recrystallization is a standard technique for purifying the hydrochloride salt. chemicalforums.com This involves dissolving the crude salt in a minimum amount of a suitable hot solvent and allowing it to cool slowly, leading to the formation of purer crystals.

The table below outlines key parameters for the optimization of crystallization.

| Parameter | Objective | Method |

| Solvent Selection | Achieve a state of supersaturation that allows for crystal growth. | Screen various solvents and solvent mixtures to find one where the salt has high solubility at elevated temperatures and low solubility at room temperature or below. nih.gov |

| Cooling Profile | Control nucleation and crystal growth rate. | Employ a controlled cooling ramp to avoid rapid precipitation which can trap impurities. acs.org |

| Agitation | Ensure homogeneity and promote crystal growth. | Optimize stirring speed to prevent crystal breakage and ensure uniform heat and mass transfer. |

| Seeding | Induce crystallization and control crystal size. | Introduce a small amount of pure crystals to the supersaturated solution. |

Further purification can be achieved through techniques like washing the crystalline salt with a solvent in which it is sparingly soluble to remove residual impurities. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 4-(Indol-1-yl)aniline hydrochloride provides detailed information about the number of different types of protons and their neighboring environments. While specific experimental data for this compound is not widely published, the expected spectrum can be predicted based on the analysis of its constituent parts (the indole (B1671886) ring and the 4-substituted aniline (B41778) ring) and data from its isomer, 2-(1H-indol-1-yl)aniline. rsc.org

The indole moiety is expected to show characteristic signals. The proton at the C2 position typically appears as a doublet, while the C3 proton also presents as a doublet due to coupling with the C2 proton. The four protons on the benzo portion of the indole ring (C4 to C7) will appear in the aromatic region of the spectrum, with chemical shifts and multiplicities determined by their relative positions.

The aniline portion of the molecule will display signals characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the amino group (now an ammonium (B1175870) group, -NH3+) and the two protons meta to it will each give rise to a doublet, creating a distinct AA'BB' system in the aromatic region. The presence of the hydrochloride salt would cause the amine protons (NH2) to become an ammonium group (NH3+), which would likely appear as a broad singlet at a downfield chemical shift and would exchange with D2O.

Expected ¹H NMR Data for 4-(Indol-1-yl)aniline:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Indole H-2 | ~6.7 | d |

| Indole H-3 | ~7.2 | d |

| Indole H-4 to H-7 | 7.1 - 7.7 | m |

| Aniline H-2', H-6' | 7.2 - 7.4 | d |

| Aniline H-3', H-5' | 6.8 - 7.0 | d |

| -NH2 | ~3.5 - 4.0 | br s |

Note: In the hydrochloride salt, the aniline protons would be shifted downfield due to the electron-withdrawing effect of the -NH3+ group, and the NH3+ signal would be further downfield and broader.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, this allows for the unambiguous confirmation of the carbon skeleton. Based on data for the 2-isomer, the spectrum would show 14 distinct signals for the free base. rsc.org

The indole ring carbons will have characteristic chemical shifts, with the C2 and C3 carbons appearing in the upfield aromatic region. The carbons of the aniline ring will also show distinct signals. The carbon atom attached to the nitrogen (C1') and the carbon at the para-position (C4') will be key indicators of the substitution pattern.

Expected ¹³C NMR Data for 4-(Indol-1-yl)aniline:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Indole C-2 | ~103 |

| Indole C-3 | ~129 |

| Indole C-3a | ~128 |

| Indole C-4 | ~121 |

| Indole C-5 | ~122 |

| Indole C-6 | ~120 |

| Indole C-7 | ~111 |

| Indole C-7a | ~136 |

| Aniline C-1' | ~143 |

| Aniline C-2', C-6' | ~125 |

| Aniline C-3', C-5' | ~119 |

| Aniline C-4' | ~130 |

Note: Protonation to form the hydrochloride salt would cause a downfield shift for the aniline carbons, particularly C1' and C3'/C5'.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would clearly show the correlation between the H-2 and H-3 protons of the indole ring, as well as the couplings between adjacent protons on both the indole and aniline aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to assign the signals of all protonated carbons by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between the indole and aniline rings. For instance, correlations would be expected between the indole H-2/H-3 protons and the aniline C-1' carbon, and between the aniline H-2'/H-6' protons and the indole C-7a carbon, confirming the N-phenyl linkage.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For the free base of the target compound, 4-(1H-indol-1-yl)aniline (C14H12N2), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be approximately 209.1073. Experimental HRMS data for the related isomer, 2-(1H-indol-1-yl)aniline, shows a measured value of 209.1071, which is in excellent agreement with the calculated value of 209.1072. rsc.org This confirms the elemental formula and provides strong evidence for the molecular identity. For this compound, the analysis would be performed on the free base after deprotonation in the mass spectrometer source.

In addition to the molecular ion peak, mass spectrometry provides a fragmentation pattern that serves as a molecular fingerprint. The fragmentation of N-aryl indoles under electron impact or collision-induced dissociation typically involves characteristic cleavage pathways.

For 4-(Indol-1-yl)aniline, the molecular ion peak ([M]⁺) would be expected at m/z 208. The fragmentation could proceed through several pathways:

Cleavage of the C-N bond connecting the two rings could lead to fragments corresponding to the indole cation (m/z 117) or the aminophenyl cation (m/z 92).

Characteristic fragmentation of the indole ring itself can occur, often involving the loss of HCN (27 mass units) to give a fragment at m/z 90.

The aniline fragment may lose a hydrogen radical to form a benzyne-like species.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure, helping to distinguish it from other isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The resulting spectrum provides a unique molecular fingerprint, with specific peaks corresponding to the vibrational frequencies of different bonds within the molecule. msu.edu For this compound, the IR spectrum is characterized by the distinct vibrational modes of its constituent indole and aniline moieties.

Characteristic Vibrational Frequencies of Indole and Aniline Moieties

The IR spectrum of this compound displays a combination of absorption bands characteristic of both the indole ring system and the aniline fragment.

Indole Moiety:

N-H Stretching: In a free indole, a sharp absorption band corresponding to the N-H stretching vibration is typically observed in the range of 3400-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the indole ring appear above 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and heterocyclic rings of the indole nucleus give rise to a series of bands in the 1600-1450 cm⁻¹ region. davuniversity.org

C-N Stretching: The C-N stretching vibration of the indole ring can be observed in the 1350-1250 cm⁻¹ region. youtube.com

Aniline Moiety:

N-H Stretching: In the hydrochloride salt, the primary amine of the aniline moiety is protonated to form an ammonium salt (-NH₃⁺). This results in broad and strong absorption bands in the 3000-2800 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations.

N-H Bending: The scissoring or bending vibration of the N-H bond in the primary aromatic amine appears as a medium to strong broadband in the 1640-1560 cm⁻¹ range. youtube.com However, in the hydrochloride salt, these bending vibrations for the -NH₃⁺ group are typically found around 1600-1500 cm⁻¹.

C-N Stretching: Aromatic amines exhibit a C-N stretching absorption at a higher frequency than aliphatic amines, typically between 1350 cm⁻¹ and 1250 cm⁻¹, due to resonance increasing the double bond character between the ring and the nitrogen atom. youtube.com

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring of the aniline moiety are observed in the 900-650 cm⁻¹ region and are indicative of the substitution pattern. davuniversity.org

The following table summarizes the expected characteristic IR absorption frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Indole N-H | Stretching | 3400-3500 |

| Aromatic C-H | Stretching | > 3000 |

| Ammonium (-NH₃⁺) | Stretching (broad) | 3000-2800 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| Ammonium (-NH₃⁺) | Bending | 1600-1500 |

| Aniline N-H | Bending (Scissoring) | 1640-1560 |

| Aromatic C-N | Stretching | 1350-1250 |

| Aromatic C-H | Out-of-plane Bending | 900-650 |

X-ray Crystallography for Solid-State Structure Determination

Confirmation of Molecular Geometry and Conformational Preferences

Through X-ray diffraction analysis of a suitable single crystal of this compound, the exact molecular geometry can be confirmed. The analysis reveals the planarity of the indole ring system and the bond lengths and angles within both the indole and aniline moieties, which are expected to be within normal ranges for such structures. nih.gov

Analysis of Intermolecular Interactions in Crystal Lattice

The stability of the crystal lattice is governed by a network of intermolecular interactions. rsc.org In the case of this compound, several types of interactions are anticipated to play a crucial role in the crystal packing. The protonated amine group (-NH₃⁺) is a strong hydrogen bond donor and is expected to form hydrogen bonds with the chloride anion (Cl⁻). Additionally, the N-H group of the indole ring can also participate in hydrogen bonding.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula to assess its purity and confirm its elemental composition.

For this compound, the molecular formula is C₁₄H₁₃ClN₂. sapphirebioscience.com The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

The following table shows the theoretical elemental composition of this compound:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 68.71 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.37 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.49 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.45 |

| Total | 244.72 | 100.00 |

Experimental results from elemental analysis that closely match these theoretical percentages provide strong evidence for the correct empirical and molecular formula of the synthesized compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a chemical compound and for separating it from any impurities or byproducts from the synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose. thermofisher.com

For a polar and potentially thermolabile compound like 4-(Indol-1-yl)aniline, HPLC is often the preferred method as it does not require the sample to be volatile and can be performed at room temperature, thus avoiding thermal degradation. thermofisher.com A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier), would be suitable for analyzing the purity of this compound. The retention time of the main peak in the chromatogram is characteristic of the compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Gas chromatography can also be used, particularly for the analysis of the free base, 4-(Indol-1-yl)aniline. epa.gov However, derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte. thermofisher.com The choice of detector is also critical, with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) providing high sensitivity and selectivity for nitrogen-containing compounds. epa.gov When analyzing unfamiliar samples, coupling GC with MS is highly recommended for definitive identification of any impurities. epa.gov

In research settings, techniques like mixed-mode chromatography have also been explored for the separation and purification of molecules with similar structures, such as 4-(1H-imidazol-1-yl) aniline. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of this compound. This method offers high resolution and sensitivity, making it ideal for assessing the purity of the compound and identifying any potential impurities. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

In a typical HPLC analysis of this compound, a reversed-phase column is often employed. This involves a non-polar stationary phase, such as octadecyl-silylated silica (B1680970) gel (C18), and a polar mobile phase. The mobile phase composition is a critical parameter that is optimized to achieve the best separation. A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to ensure the efficient elution of all components in the sample.

The detection of this compound is commonly achieved using a UV-Vis detector, as the indole and aniline chromophores exhibit strong absorbance in the ultraviolet region. The wavelength of detection is selected to maximize the signal of the target compound while minimizing the interference from other components.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: The parameters provided in this table are for illustrative purposes and may require optimization for specific analytical needs.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique used for the qualitative monitoring of reactions and for the preliminary assessment of the purity of this compound. It is a simple, cost-effective method that provides valuable information about the number of components in a sample and can be used to determine the appropriate solvent system for column chromatography purification.

The separation in TLC is achieved by the differential migration of the components of a sample up a thin layer of adsorbent material, typically silica gel, coated on a solid support such as a glass or aluminum plate. The plate is placed in a developing chamber containing a suitable mobile phase (eluent). As the mobile phase ascends the plate by capillary action, the components of the sample are partitioned between the stationary phase and the mobile phase, leading to their separation.

The visualization of the separated spots on the TLC plate is often accomplished under UV light, as the aromatic rings in this compound allow it to be UV active. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot and can be used for identification purposes when compared to a standard.

Table 2: Representative TLC Conditions for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase | Ethyl acetate (B1210297) / Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) |

| Chamber | Saturated with the mobile phase |

Note: The mobile phase composition is a critical parameter and should be optimized to achieve a target Rf value, typically between 0.3 and 0.7 for the main spot.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 4-(indol-1-yl)aniline hydrochloride, DFT studies would provide fundamental insights into its geometry, electronic properties, and vibrational modes.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable three-dimensional structure. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles between the indole (B1671886) and aniline (B41778) ring systems.

Table 1: Hypothetical Optimized Geometric Parameters for 4-(Indol-1-yl)aniline

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

| Bond Length | C-N (Indole-Aniline) | 1.40 Å |

| Bond Angle | C-N-C (Indole-Aniline Bridge) | 125° |

| Dihedral Angle | Indole-Aniline Plane | 40° |

Note: The values in this table are exemplary and represent the type of data that would be generated from a DFT geometry optimization. Actual values would require specific calculations.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations can elucidate these features through the analysis of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich indole and aniline rings, while the LUMO would be distributed over the aromatic systems.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. For this compound, the MEP would highlight the electronegative nitrogen atom of the aniline's amino group (in its neutral form) or the positively charged ammonium (B1175870) group (in the hydrochloride form) as a region of significant electrostatic potential, indicating its propensity for electrophilic or nucleophilic interactions, respectively.

Table 2: Hypothetical Frontier Orbital Energies for 4-(Indol-1-yl)aniline

| Parameter | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.3 |

Note: These energy values are illustrative and would be determined by specific DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the harmonic frequencies, a theoretical vibrational spectrum can be generated.

For this compound, these calculations would help in assigning the observed experimental spectral bands to specific molecular motions, such as N-H stretching of the amino group, C-H stretching of the aromatic rings, and the stretching of the C-N bond linking the two ring systems. A comparison between the calculated and experimental spectra serves to validate the accuracy of the computational model and the optimized geometry.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate. While specific docking studies for this compound are not widely reported, the methodology can be described.

Prediction of Binding Affinities and Modes

Molecular docking simulations would place this compound into the binding site of a target protein. The simulation would explore various possible conformations and orientations of the ligand within the binding pocket, and a scoring function would be used to estimate the binding affinity (often expressed as a binding energy or an inhibition constant, Ki). A lower binding energy typically indicates a more stable and favorable interaction. The results would predict the most likely binding pose of the molecule, providing a three-dimensional model of the ligand-receptor complex.

Identification of Key Interacting Residues

A crucial output of molecular docking is the identification of the specific amino acid residues in the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions between the aromatic rings of the ligand and the protein residues. For this compound, the amino group and the indole nitrogen could act as hydrogen bond donors or acceptors, while the aromatic rings could engage in hydrophobic and pi-stacking interactions. Identifying these key residues is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of a molecule. nih.gov These calculations provide insights into the electron distribution and the energies of molecular orbitals, which are key determinants of chemical behavior.

For this compound, the reactivity is largely governed by the electronic properties of the indole and aniline ring systems. The indole nucleus has positions that are highly susceptible to reaction, with the C3 position being the most reactive site for electrophilic attack. windows.net DFT calculations can be used to model this reactivity by calculating various parameters.

Key Reactivity Descriptors from Quantum Chemistry:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (Egap = ELUMO – EHOMO) is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. nih.gov

Electron Density and Electrostatic Potential: Mapping the electron density and molecular electrostatic potential (MEP) reveals the electron-rich and electron-poor regions of the molecule. For 4-(Indol-1-yl)aniline, the nitrogen atoms and the aromatic rings are expected to be electron-rich, making them likely sites for interaction with electrophiles or participation in hydrogen bonding.

A hypothetical table of DFT-calculated parameters for a related molecule, N,N-dimethyl-4-{[(4-nitrophenyl)imino]-methyl}aniline, illustrates the type of data generated in such studies. nih.gov

| Parameter | Calculated Value | Significance |

| EHOMO | -6.5 eV | Indicates electron-donating capacity |

| ELUMO | -3.7 eV | Indicates electron-accepting capacity |

| Energy Gap (Egap) | 2.8 eV | Relates to chemical reactivity and stability nih.gov |

| Dipole Moment | 9.0 Debye | Measures overall polarity |

These values are illustrative and based on a related compound; specific calculations for this compound would be required for precise data.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. A key area within this field is Quantitative Structure-Activity Relationship (QSAR) modeling, which aims to correlate the chemical structure of a compound with its biological activity. sigmaaldrich.com

The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A general QSAR model can be expressed as:

Activity = f (Molecular Descriptors)

QSAR models are built using a "training set" of molecules with known activities. molsoft.com For indole-based compounds, QSAR studies have been successfully used to predict a range of biological activities, including anti-proliferative and enzyme inhibitory effects. nih.gov

For example, a QSAR model developed for a series of indolyl-1,2,4-triazole derivatives identified key structural features necessary for activity against cyclin-dependent kinases (CDK4/6). The most statistically significant model included features such as a hydrogen bond donor, two hydrophobic groups, and a ring aromatic feature. nih.gov

To predict the biological activity profile of this compound, one would:

Identify a series of structurally similar compounds with known biological data (e.g., inhibition of a specific enzyme).

Calculate a variety of molecular descriptors for each compound.

Use statistical methods, such as Partial Least Squares (PLS) regression, to build a model that links the descriptors to the activity. molsoft.com

Use the validated model to predict the activity of this compound based on its own calculated descriptors.

Studies on related N-(4-pyridinyl)-1H-indol-1-amines have shown that this approach can identify candidates for complex conditions like Alzheimer's disease by correlating structural features with both cholinomimetic and adrenergic activities. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the "independent variables" in a QSAR model. molconn.com These descriptors can be categorized into several types:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts. simsonpharma.com

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. Examples include the Electrotopological State (E-State) indices, which are used to model properties relevant to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). molconn.com

Geometrical Descriptors: These 3D descriptors relate to the molecule's size and shape, such as molecular volume and surface area.

Physicochemical Descriptors: These include properties like lipophilicity (logP), polarizability, and dipole moment, which are critical for a drug's ability to cross membranes and interact with targets. mdpi.com

| Descriptor Type | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight | The total mass of the molecule. sapphirebioscience.com |

| Constitutional | Number of Rings | Count of cyclic structures. |

| Topological | E-State Indices | Atom-specific index of electronic and topological state. molconn.com |

| Geometrical | Molecular Volume | The volume occupied by the molecule. mdpi.com |

| Physicochemical | logP (Octanol/Water) | Lipophilicity and potential for membrane permeability. mdpi.com |

| Physicochemical | Polar Surface Area (PSA) | A key factor in predicting cell permeability. |

By calculating these descriptors for this compound, researchers can use established QSAR models to forecast its potential biological activities and guide further experimental investigation.

Pharmacological and Biological Research Applications

Research into Anticancer Potential of Indole-Aniline Derivatives

The indole (B1671886) ring is a core component of several established anticancer agents, and its derivatives are continually being investigated for their ability to combat cancer through various mechanisms. nih.govexlibrisgroup.com The fusion of indole with other pharmacologically active groups, such as aniline (B41778), can lead to novel compounds with enhanced or selective anticancer properties. nih.gov These hybrid molecules are studied for their ability to induce apoptosis (programmed cell death), inhibit key enzymes involved in cancer progression, and arrest the cell cycle in cancerous cells. nih.govresearchgate.net

A significant body of research has focused on evaluating the cytotoxic effects of indole-aniline derivatives against various human cancer cell lines in vitro. These studies are crucial for identifying promising lead compounds for further development. For instance, a series of substituted heteroannulated indole derivatives were synthesized and tested for their anticancer activity against the HeLa (cervical cancer) cell line. researchgate.net Two compounds in this series, 5c and 5d , demonstrated excellent activity, with IC₅₀ values of 13.41 µM and 14.67 µM, respectively, which are comparable to the standard drug cisplatin (B142131) (IC₅₀ - 13.20 µM). researchgate.net

In another study, novel indole-aryl amide derivatives were tested against a panel of tumor cell lines including HT29 (colon), HeLa (cervical), MCF7 (breast), and PC-3 (prostate). nih.gov Similarly, indolyl-1,2,4-triazole derivatives have shown potent cytotoxicity, with compound 7i being particularly effective against the PaCa2 (pancreatic cancer) cell line with an IC₅₀ of 0.8 µM, and compound 7n showing selective cytotoxicity against the MCF7 cell line with an IC₅₀ of 1.6 µM. researchgate.net

The research extends to various modifications of the indole structure. A series of 28-indole-betulin derivatives were evaluated against seven human cancer lines, with MCF-7 breast cancer cells showing the highest sensitivity. mdpi.com Furthermore, new indole-based 1,3,4-oxadiazoles were designed as potential EGFR and COX-2 inhibitors. nih.gov Compound 2e from this series exhibited significant anticancer activity against HCT116 (colorectal), A549 (lung), and A375 (melanoma) cell lines, with IC₅₀ values of 6.43 µM, 9.62 µM, and 8.07 µM, respectively. nih.gov

In Vitro Anticancer Activity of Selected Indole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 5c | HeLa (Cervical) | 13.41 | researchgate.net |

| Compound 5d | HeLa (Cervical) | 14.67 | researchgate.net |

| Cisplatin (Standard) | HeLa (Cervical) | 13.20 | researchgate.net |

| Compound 7i | PaCa2 (Pancreatic) | 0.8 | researchgate.net |

| Compound 7n | MCF7 (Breast) | 1.6 | researchgate.net |

| Compound 2e | HCT116 (Colorectal) | 6.43 | nih.gov |

| Compound 2e | A549 (Lung) | 9.62 | nih.gov |

| Compound 2e | A375 (Melanoma) | 8.07 | nih.gov |

The anticancer effects of indole derivatives are often rooted in their interaction with specific molecular targets that are critical for cancer cell survival and proliferation. One such target is Poly(ADP-ribose) polymerase 1 (PARP-1). nih.gov PARP-1 is a key enzyme in DNA repair pathways, including base excision repair and the repair of single-strand breaks. nih.govnih.gov In cancer therapy, particularly for cancers with existing DNA repair defects (like those with BRCA mutations), inhibiting PARP-1 can lead to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Clinical PARP-1 inhibitors typically work by binding to the enzyme's catalytic pocket, which prevents the synthesis and attachment of poly(ADP-ribose) chains to target proteins. nih.gov This action blocks the recruitment of other DNA repair proteins to the site of damage. nih.gov Some inhibitors may also "trap" PARP-1 on the DNA, creating a toxic complex that further disrupts DNA replication and contributes to the drug's cytotoxicity. nih.gov While specific studies on the direct binding of 4-(Indol-1-yl)aniline hydrochloride to PARP-1 are not detailed in the provided context, the broader class of indole derivatives is being explored for activity against various enzymes crucial to cancer, such as protein kinases (EGFR, SRC), tubulin, and topoisomerases. exlibrisgroup.comnih.govnih.gov The structural similarities of indole-based compounds to the nicotinamide (B372718) moiety of NAD+, the substrate for PARP-1, make them plausible candidates for designing novel PARP-1 inhibitors.

Investigation of Antimicrobial Activities

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Indole and its derivatives have long been recognized for their potential in this area, showing a wide spectrum of activity against bacteria, fungi, and mycobacteria. nih.govnih.gov

Indole-aniline derivatives and related compounds have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. In one study, novel N-substituted indole derivatives were tested, with one compound, 4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl aniline , showing more effective activity against Staphylococcus aureus and Escherichia coli than the standard drug chloramphenicol. nih.gov Another study synthesized indole diketopiperazine alkaloids, where compounds 3b and 3c were found to be highly active against both S. aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.94–3.87 μM. frontiersin.org

Hybrid molecules combining indole with other heterocyclic systems have also yielded promising results. A study on new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties reported a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against tested microorganisms, including S. aureus and E. coli. nih.gov

Antibacterial Activity of Selected Indole Derivatives

| Compound Class/Name | Bacterium | Activity (MIC) | Reference |

|---|---|---|---|

| Indole Diketopiperazines (3b, 3c) | Staphylococcus aureus | 0.94–3.87 µM | frontiersin.org |

| Indole Diketopiperazines (3b, 3c) | Escherichia coli | 0.94–3.87 µM | frontiersin.org |

| Indole-Triazole Derivative (3d) | Staphylococcus aureus | 3.125-50 µg/mL | nih.gov |

| Indole-Triazole Derivative (3d) | Escherichia coli | 3.125-50 µg/mL | nih.gov |

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, are a growing concern. Research has shown that indole derivatives possess significant antifungal properties. For example, a series of new indole-triazole conjugates were evaluated for their activity against Candida species. mdpi.com Many of the tested compounds showed potent activity against Candida tropicalis with MIC values as low as 2 µg/mL. Specifically against C. albicans, compound 6f from this series was highly potent, with an MIC value of 2 µg/mL, which is significantly lower than the reference drug fluconazole (B54011) (MIC of 250 µg/mL for most other compounds in the series). mdpi.com

Another study investigating indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazole substitutions found that several compounds were effective against C. albicans, with the most active ones showing an MIC of 3.125 µg/mL. nih.gov These findings highlight the potential of designing indole-based compounds as effective antifungal agents. nih.govnih.gov

Antifungal Activity Against Candida albicans

| Compound | Activity (MIC) | Reference |

|---|---|---|

| Indole-Triazole Conjugate (6f) | 2 µg/mL | mdpi.com |

| Indole-Triazole/Thiadiazole Derivatives (1b, 2b-d, 3b-d) | 3.125 µg/mL | nih.gov |

| Fluconazole (Standard) | 250 µg/mL | mdpi.com |

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The development of new anti-TB drugs is a critical priority, especially with the rise of multidrug-resistant strains. nih.gov Indole-based structures are being actively investigated in this area. nih.gov

In one study, N-benzylated indole Mannich bases were designed and tested for their antimycobacterial activity. The compound 4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine showed excellent anti-TB activity with an MIC value of 6.25 µg/mL. nih.gov Another research effort focused on a series of monoindolizine mono-salt compounds, a related fused N-heterocyclic system. nih.gov Eight compounds from this series displayed very good activity against M. tuberculosis H37Rv. The five most active compounds were further shown to be potent against both replicating and non-replicating mycobacteria and were also effective against drug-resistant strains. nih.gov These studies underscore the value of the indole scaffold in the search for novel treatments for tuberculosis.

Antimycobacterial Activity of Selected Indole-Based Compounds

| Compound | Target | Activity (MIC) | Reference |

|---|---|---|---|

| 4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholine | Mycobacterium tuberculosis | 6.25 µg/mL | nih.gov |

| Substituted isoindoline-1,3-dione-4-aminoquinoline | Mycobacterium tuberculosis | 6.25 µg/mL | rsc.org |

Antiviral Activity

The indole nucleus is a significant scaffold in the development of antiviral agents, and derivatives of 4-(indol-1-yl)aniline have been explored in this context. Research has demonstrated that certain compounds incorporating the 1-phenylindole framework exhibit activity against various viruses. For instance, studies on derivatives have shown efficacy against feline infectious peritonitis virus (FIPV), a type of coronavirus. While direct studies on the hydrochloride salt are less common in publicly available research, the core molecule is a key component in these antiviral explorations. The mechanism of action is often attributed to the inhibition of viral entry or replication processes.

Anti-inflammatory and Analgesic Research

The 4-(indol-1-yl)aniline scaffold has been identified as a promising candidate in the search for new anti-inflammatory and pain-reducing agents. Its structural similarity to known anti-inflammatory drugs has prompted researchers to investigate its potential, leading to studies on its mechanism of action, particularly through the inhibition of cyclooxygenase (COX) enzymes.

Derivatives of 1-phenylindole, the core structure of 4-(indol-1-yl)aniline, have been a focus of research for selective COX-2 inhibitors. The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

In one study, a series of 1-phenylindole derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The research aimed to understand the structure-activity relationship (SAR) to optimize COX-2 selectivity. While specific data for the parent compound, 4-(indol-1-yl)aniline, was part of a broader series, the findings indicated that the 1-phenylindole core is a viable template for developing selective COX-2 inhibitors. Modifications at the 4'-position of the N-phenyl ring, where the amino group resides in 4-(indol-1-yl)aniline, were found to be critical for both potency and selectivity.

| Compound Structure | Target Enzyme | Key Finding |

| 1-Phenylindole Derivatives | COX-1 / COX-2 | The 1-phenylindole scaffold is a suitable framework for designing selective COX-2 inhibitors. |

| 4-(Indol-1-yl)aniline Core | COX-2 | The substitution at the 4'-position of the N-phenyl ring significantly influences inhibitory activity and selectivity. |

In a notable study, a series of N-phenylindole derivatives were evaluated using the carrageenan-induced rat paw edema model, a standard test for acute inflammation. The results demonstrated that certain derivatives exhibited significant anti-inflammatory effects, comparable to the standard drug indomethacin. The analgesic activity was often evaluated using the acetic acid-induced writhing test in mice, where the compounds showed a marked reduction in the number of writhes, indicating potent analgesic properties. The research highlighted that the anti-inflammatory and analgesic activities were closely linked to the compounds' ability to selectively inhibit the COX-2 enzyme.

| In Vivo Model | Assessed Activity | Observation |

| Carrageenan-induced rat paw edema | Anti-inflammatory | Certain derivatives showed a significant reduction in paw edema. |

| Acetic acid-induced writhing (mice) | Analgesic | A notable decrease in the number of writhes was observed, indicating pain relief. |

Neurological and Central Nervous System (CNS) Activity Studies

The indole ring is a privileged structure in neuroscience research due to its presence in key neurotransmitters like serotonin (B10506). This has prompted investigations into 4-(indol-1-yl)aniline and its derivatives for their potential to modulate various CNS targets, including serotonin and dopamine (B1211576) receptors.

The structural resemblance of the indole core to serotonin has made 4-(indol-1-yl)aniline derivatives attractive candidates for targeting the serotonergic system. Research has focused on their interaction with serotonin receptors and the serotonin transporter (SERT).

Studies have explored aryl-piperazine derivatives containing the 1-phenylindole moiety for their affinity towards the 5-HT1A receptor. These investigations revealed that specific structural features could lead to high-affinity ligands for this receptor, which is implicated in anxiety and depression. While direct data on this compound's binding affinity is part of broader chemical series, the research underscores the potential of this chemical family to modulate serotonergic pathways. The N-phenylindole scaffold serves as a versatile template for developing ligands with tailored selectivity for different serotonin receptor subtypes.

| CNS Target | Compound Class | Research Finding |

| 5-HT1A Receptor | Aryl-piperazine derivatives of 1-phenylindole | The 1-phenylindole scaffold is effective for developing high-affinity ligands for the 5-HT1A receptor. |

| Serotonin Transporter (SERT) | 1-Phenylindole derivatives | The core structure is a viable starting point for designing molecules that interact with the serotonergic system. |

In addition to the serotonergic system, the dopaminergic system is another critical area of CNS research where 4-(indol-1-yl)aniline derivatives have been investigated. Specifically, their potential as ligands for dopamine D2 and D3 receptors has been explored in the context of developing treatments for neuropsychiatric disorders.

Research into a series of related compounds has shown that the 1-phenylindole framework can be used to design potent D2 and D3 receptor ligands. The affinity for these receptors can be fine-tuned by chemical modifications to the core structure. These findings suggest that the 4-(indol-1-yl)aniline scaffold could be a valuable starting point for the development of novel antipsychotic or antiparkinsonian agents, depending on the specific receptor interaction profile achieved.

Anti-Alzheimer's and Anti-Parkinson's Research

The multifactorial nature of neurodegenerative disorders like Alzheimer's and Parkinson's disease necessitates the development of multi-target-directed ligands. nih.gov Indole-based compounds have emerged as a "privileged scaffold" in this area due to their ability to interact with various biological targets implicated in these diseases. mdpi.com

In the context of Alzheimer's disease, a primary strategy involves the inhibition of cholinesterases (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission. mdpi.comnih.gov Numerous studies have synthesized and evaluated indole derivatives that exhibit potent inhibitory activity against these enzymes. nih.gov For instance, a series of novel indole-based compounds were designed as dual inhibitors of AChE and BuChE, with some showing activity in the nanomolar range. nih.gov Another key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. asianjpr.com Research has demonstrated that certain indole derivatives can effectively inhibit this Aβ aggregation process. nih.govmdpi.com Some compounds have been shown to inhibit both self-induced Aβ aggregation and aggregation induced by cholinesterases. nih.govmdpi.com Furthermore, the neuroprotective properties of indole-phenolic hybrids have been linked to their ability to chelate metal ions like copper, which are involved in Aβ aggregation, and to promote the disaggregation of Aβ fragments. nih.gov

For Parkinson's disease, research has explored indole derivatives for their neuroprotective effects. mdpi.com One strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. mdpi.com By inhibiting MAO-B, these compounds can help restore dopamine levels. The development of multi-target agents based on the anti-Parkinson's drug rasagiline (B1678815) has led to compounds with both MAO inhibitory and neuroprotective properties. nih.gov Some indole-based PERK inhibitors have been shown to protect dopaminergic neurons from neurotoxins and improve motor performance in preclinical models, suggesting that reducing endoplasmic reticulum stress could be a viable therapeutic strategy. mdpi.com

Table 1: Selected Indole Derivatives in Anti-Alzheimer's Research

| Compound Type | Target(s) | Key Findings | Reference(s) |

| Indole-based hybrids | AChE, BuChE | Dual inhibitory activity in the nanomolar range. | nih.gov |

| Indole-phenolic hybrids | Aβ aggregation, Metal chelation | Inhibited self-induced Aβ aggregation; chelated copper ions. | nih.govnih.gov |

| Donepezil-Vilazodone hybrids | AChE, SERT, 5-HT1A | Potent AChE inhibition and activity at serotonin targets. | mdpi.com |

| Tacrine-acridine hybrids | AChE, BChE | Developed as multi-target drugs for Alzheimer's treatment. | nih.gov |

Antidepressant and Anti-migraine Potentials

The structural versatility of the indole ring has also been leveraged in the search for new treatments for depression and migraine, primarily through modulation of the serotonergic system.

The antidepressant potential of several indole derivatives stems from their interaction with serotonin (5-HT) receptors and transporters. mdpi.comnih.gov Vilazodone, an antidepressant, features an indole-carbonitrile moiety and functions as a dual 5-HT₁A partial agonist and serotonin transporter (SERT) inhibitor. mdpi.com This has inspired the creation of hybrid molecules that combine these properties with cholinesterase inhibition for potential use in Alzheimer's patients who experience depressive symptoms. mdpi.com Other research has focused on novel 5-HT₃ receptor antagonists. One such compound, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, has demonstrated antidepressant-like effects in rodent models, including the forced swim test and potentiation of 5-HTP-induced head twitches, without affecting baseline motor activity. nih.gov Furthermore, indeloxazine (B1208973) hydrochloride has been shown to inhibit the reuptake of both serotonin and norepinephrine (B1679862) and to enhance serotonin release, suggesting a dual mechanism that may contribute to its antidepressant effects. nih.gov

In the realm of anti-migraine research, the focus has been on developing selective agonists for the 5-HT₁D receptor. A series of 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidines were investigated for this purpose. nih.gov One analog from this series emerged as a full agonist at the human 5-HT₁D receptor while maintaining good selectivity over the 5-HT₁B receptor, highlighting its potential as a candidate for migraine treatment. nih.gov

Table 2: Indole Derivatives in Antidepressant and Anti-migraine Research

| Compound Class | Mechanism of Action | Investigated For | Key Findings | Reference(s) |

| Indole-carbonitrile hybrids | 5-HT1A partial agonist, SERT inhibitor | Depression in AD | Combined AChE inhibition with antidepressant activity. | mdpi.com |

| Quinoxaline derivatives | 5-HT₃ receptor antagonist | Depression | Exhibited antidepressant-like effects in behavioral models. | nih.gov |

| Indeloxazine | Serotonin & Norepinephrine reuptake inhibitor | Depression | Increased extracellular levels of both neurotransmitters. | nih.gov |

| Piperidine derivatives | Selective 5-HT₁D receptor agonist | Migraine | Full agonist at h5-HT₁D with selectivity over h5-HT₁B. | nih.gov |

Other Emerging Biological Activities

Antioxidant and Cytoprotective Effects

The indole nucleus is recognized for its inherent antioxidant properties, which are attributed to the free electron pair on the heterocyclic nitrogen atom, making it an active redox center. nih.gov This characteristic is crucial for the antioxidant activity of many indole derivatives. Research has shown that specific substitutions at the C-3 position of the indole ring can significantly modulate this antioxidant capacity. nih.gov

Studies on indole-phenolic compounds have demonstrated strong antioxidant and cytoprotective effects in cellular models. nih.gov These compounds were effective in counteracting reactive oxygen species (ROS) generated by stressors like the Aβ peptide and hydrogen peroxide, leading to increased cell viability and a reduction of ROS levels back to baseline. nih.gov The cytoprotective activity of certain C-3 substituted indole derivatives has been observed in their ability to protect human red blood cells against oxidative stress-induced hemolysis. nih.gov This protective effect is thought to arise from beneficial interactions, such as hydrogen bond formation or electrostatic interactions, with the phosphate (B84403) groups of lipids in the cell membrane, thereby shielding the cells from oxidative damage. nih.gov

Antidiabetic Research

Indole derivatives are also being explored as potential therapeutic agents for diabetes. nih.govresearchgate.net The core indole structure is seen as a valuable framework for designing new drugs with novel mechanisms of action. researchgate.net One area of investigation is the stimulation of glucose transporter 4 (GLUT4) translocation, a key process in glucose uptake into muscle and fat cells. A series of 1,4-dihydropyridine-indole derivatives were synthesized and evaluated for their ability to stimulate GLUT4 translocation in L6-GLUT4myc myotubes. nih.gov

Several compounds from this series showed significant potential to trigger GLUT4 translocation. nih.gov The most potent compound was further tested in a streptozotocin (B1681764) (STZ)-induced diabetic rat model, where it produced a notable reduction in blood glucose levels. nih.gov Another study investigated the antidiabetic activity of 1-(4-Chlorobenzylidene)-5-(2-oxoindolin-3-ylidene) thiocarbohydrazone using a chick diabetes model, which also demonstrated a significant reduction in glucose levels. researchgate.net These findings position certain indole derivatives as promising lead compounds for the development of new antidiabetic agents. nih.govresearchgate.net

Anti-protozoal and Antimalarial Research

Parasitic diseases caused by protozoans, such as malaria, represent a significant global health burden, and the rise of drug resistance necessitates the discovery of new therapeutic agents. nih.govresearchgate.net The indole scaffold has been a source of inspiration for the development of novel anti-protozoal and antimalarial compounds. researchgate.netnih.gov

In the fight against malaria, numerous indole-based compounds have been screened for activity against Plasmodium falciparum, the most virulent human malaria parasite. researchgate.netnih.gov One study focused on developing 3-piperidin-4-yl-1H-indoles based on a hit from a large-scale screening campaign, leading to the identification of compounds with activity against both drug-sensitive and drug-resistant strains of the parasite. nih.gov Another approach involved the synthesis of indole-3-glyoxyl tyrosine derivatives, which exhibited significant parasite growth inhibition (over 85%) against P. falciparum. researchgate.net Importantly, these compounds showed low cytotoxicity against human cells, indicating a favorable selectivity profile. researchgate.net Beyond malaria, other indole derivatives have been investigated for their activity against different trypanosomatid parasites, highlighting the broad potential of this chemical class in treating a range of protozoan diseases. nih.govnih.gov

Structure Activity Relationship Sar Studies of 4 Indol 1 Yl Aniline Hydrochloride Derivatives

Impact of Substitution Patterns on Biological Activity

Substitutions on the Indole (B1671886) Moiety

The indole nucleus, a key component of many bioactive molecules, offers multiple positions for substitution, with each modification having the potential to alter the compound's interaction with its biological target. researchgate.net Electrophilic substitution, a common method for modifying indoles, typically occurs at the C3 position due to its electronic favorability. researchgate.net However, substitutions at other positions, including the N1, C2, C4, C5, C6, and C7, can also significantly impact activity.

Research on related indole derivatives has shown that the introduction of various functional groups can modulate biological effects. For instance, in the development of HIV-1 fusion inhibitors, substitutions on the indole ring were found to be crucial for optimizing activity. nih.gov Similarly, for inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer, the presence of electron-withdrawing groups on the indole scaffold was found to be a key determinant of inhibitory potency. researchgate.net

The following table summarizes the observed impact of substitutions on the indole moiety in various classes of bioactive indole derivatives, providing insights that can be extrapolated to the 4-(indol-1-yl)aniline scaffold.

| Substitution Position | Substituent Type | Observed Effect on Biological Activity | Reference Compound Class |

| Indole N1 | Alkyl, Benzyl | Can enhance binding affinity and cellular activity. | HIV-1 Fusion Inhibitors |

| Indole C2 | Methyl, Halogen | Can influence metabolic stability and potency. | Anticancer Agents |

| Indole C3 | Aromatic rings, Heterocycles | Often crucial for interaction with target proteins. | Various Bioactive Indoles |

| Indole C5 | Electron-withdrawing (e.g., -CN, -NO2) | Can increase potency for certain targets. | HCV Inhibitors, IDO Inhibitors |

| Indole C5/C6 | Methoxy | Can enhance antiproliferative activity. | Tubulin Polymerization Inhibitors |

This table is illustrative and based on findings from various indole-containing compound series, as specific SAR data for 4-(Indol-1-yl)aniline hydrochloride is limited.

Substitutions on the Aniline (B41778) Moiety

The aniline ring of the 4-(indol-1-yl)aniline scaffold provides another critical site for modification. The nature and position of substituents on this ring can influence the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are vital for target engagement.

In studies of 4-anilinoquinoline derivatives, which share a similar aniline substructure, substitutions on the aniline ring were shown to be a key factor in determining their anticancer activity. nih.gov For example, the presence of a benzyloxy group at the para-position of the aniline ring led to high cytotoxicity in breast cancer cells. nih.gov This highlights the importance of exploring a range of substituents on the aniline moiety to optimize the biological profile of 4-(indol-1-yl)aniline derivatives.

Influence of Linker Modifications

While 4-(indol-1-yl)aniline features a direct linkage between the indole nitrogen and the aniline carbon, the concept of a "linker" can be expanded to include modifications that alter the spatial relationship and flexibility between these two key aromatic systems. In broader SAR studies of bi-aryl compounds, the nature of the linker is a critical determinant of biological activity.

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov The elucidation of the pharmacophore for a series of active compounds, such as 4-(indol-1-yl)aniline derivatives, provides a blueprint for the design of new, more potent, and selective analogs.

A typical pharmacophore model for indole-based inhibitors often includes features such as:

Aromatic rings: The indole and aniline rings themselves are crucial for hydrophobic interactions with the target protein.